molecular formula C11H18O3 B109391 Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate CAS No. 72948-78-8

Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B109391
CAS No.: 72948-78-8
M. Wt: 198.26 g/mol
InChI Key: LPHDESCPPVRVPP-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxybicyclo[222]octane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group and an ester functional group

Scientific Research Applications

Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:

Safety and Hazards

Specific safety and hazard information for Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is not available in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate can be achieved through several methods. One notable approach involves the enantioselective synthesis under metal-free conditions. This method utilizes an organic base to mediate a tandem reaction, resulting in the formation of the bicyclic structure with excellent yields and enantioselectivities .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the enantioselective synthesis method suggests its potential for industrial applications. The operational simplicity and mild conditions of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of a bicyclic structure with both hydroxyl and ester functional groups. This combination provides a versatile platform for various chemical transformations and applications in different fields .

Properties

IUPAC Name

ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-9(12)10-3-6-11(13,7-4-10)8-5-10/h13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHDESCPPVRVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
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Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
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Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
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Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
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Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
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Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

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